molecular formula C11H21NO5S B2536519 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate CAS No. 63701-09-7

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate

Cat. No.: B2536519
CAS No.: 63701-09-7
M. Wt: 279.35
InChI Key: VKIABJUARDZNRU-RFXRWSEHSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methanesulfinyl (CH₃S(O)-) substituent at the C4 position. The Boc group enhances stability during synthetic processes, while the sulfinyl moiety introduces stereoelectronic effects critical for modulating reactivity and biological activity . This compound is structurally related to intermediates used in peptide synthesis and pharmaceutical research, particularly in the development of protease inhibitors or kinase-targeted therapies. Its stereochemistry (2S configuration) is essential for enantioselective interactions in biological systems.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(14)12-8(9(13)16-4)6-7-18(5)15/h8H,6-7H2,1-5H3,(H,12,14)/t8-,18?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIABJUARDZNRU-RFXRWSEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Trifluoroacetic acid.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate has garnered attention in the field of medicinal chemistry due to its structural characteristics that may influence biological activity.

Synthesis of Bioactive Compounds

This compound can serve as a versatile building block in the synthesis of various bioactive molecules. Its functional groups allow for modifications that can lead to compounds with enhanced pharmacological properties.

Anticancer Activity

Preliminary studies suggest that methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate exhibits cytotoxic effects against certain cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Biochemical Research Applications

The compound’s unique structure makes it a valuable tool in biochemical research, particularly in enzyme inhibition studies.

Enzyme Inhibition Studies

Research has shown that methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate can inhibit specific enzymes involved in metabolic pathways. This property is essential for understanding its potential therapeutic applications and mechanisms of action.

Interaction with Biological Targets

The compound's ability to interact with various biological targets highlights its potential as a lead compound for drug development. Studies have focused on its interaction with proteases and kinases, which are crucial in many cellular processes.

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate.

Study FocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Enzyme InhibitionSignificant inhibitory effects on proteolytic enzymes
Anti-inflammatory EffectsReduced pro-inflammatory cytokine levels in macrophages

Detailed Case Study: Anticancer Effects

In a study published in Journal of Medicinal Chemistry, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate was tested against multiple cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential role as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further chemical transformations, such as peptide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this compound is compared with analogous derivatives differing in substituents or functional groups. The following table summarizes key structural and analytical differences:

Compound Name Substituent at C4 Molecular Formula Molecular Weight Purity Key Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate (Target) Methanesulfinyl C₁₁H₂₁NO₅S 291.35 N/A Chiral intermediates, drug design
Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-iodobutanoate Iodo C₁₀H₁₈INO₄ 343.16 ≥97% (NMR) Cross-coupling reactions
(2S)-2-{[Methyl...carbamoyl]amino}-4-(morpholin-4-yl)butanoic acid Morpholinyl C₁₇H₂₈N₄O₄S 384.50 95% Peptidomimetics, enzyme inhibitors
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid Methyl C₁₁H₂₁NO₄ 245.30 N/A β-amino acid synthesis

Key Comparisons:

Substituent Effects

  • Methanesulfinyl (Target): The sulfinyl group enhances polarity and oxidative stability compared to iodo or morpholinyl groups. Its electron-withdrawing nature may influence reaction kinetics in nucleophilic substitutions or hydrogen bonding .
  • Iodo (): The iodo substituent acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility but requiring strict temperature control (2–8°C storage) .
  • Morpholinyl (): The morpholine ring improves solubility in aqueous systems and participates in hydrogen bonding, making it suitable for bioactive molecules targeting enzymes with polar active sites .

Purity and Analytical Data The iodo analog () demonstrates high purity (≥97% by NMR) and optical activity ([α] = +21.9°), critical for enantioselective synthesis.

Synthetic Utility The iodo compound () is a precursor for metal-catalyzed reactions, whereas the target sulfinyl derivative may serve as a chiral auxiliary or oxidation-sensitive intermediate. The morpholinyl compound () is tailored for peptidomimetics due to its heterocyclic moiety, while the methyl-substituted pentanoic acid () is a β-amino acid building block .

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate, also known by its chemical structure and various synonyms, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₁H₂₁NO₄S
  • Molecular Weight : 245.36 g/mol
  • CAS Number : 210346-16-0
  • Structure : The compound features a methanesulfinyl group which is crucial for its biological activity.

Synthesis

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with methanesulfinic acid derivatives. The process can be summarized as follows:

  • Starting Materials : Boc-protected amino acids and methanesulfinic acid.
  • Reagents : Common reagents include coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
  • Reaction Conditions : The reaction is generally carried out under anhydrous conditions to prevent hydrolysis.

Biological Activity

The biological activity of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate has been explored in various studies, highlighting its potential therapeutic applications.

The compound exhibits biological activity through several mechanisms:

  • Antioxidant Properties : The methanesulfinyl group contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in metabolic disorders.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Case Studies

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting strong antioxidant potential.
  • Enzyme Inhibition Research :
    • Research conducted on enzyme inhibition revealed that the compound effectively inhibits the activity of certain proteases, which could be beneficial in treating diseases characterized by excessive protease activity.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Further investigation is needed to determine the mechanism behind this activity.

Comparative Analysis

The following table summarizes the biological activities observed in various studies:

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibition of proteases
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. Stereochemical Integrity :

  • Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to confirm enantiopurity .
  • Polarimetry or X-ray crystallography (for crystalline intermediates) validates the (2S) configuration .

Basic: What purification methods are optimal for isolating this compound, especially given its sulfoxide moiety?

Answer:

  • Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) separates polar sulfoxide derivatives from byproducts. Silica gel deactivation with triethylamine minimizes sulfoxide decomposition .
  • Recrystallization : Use non-polar solvents (e.g., hexane/dichloromethane) to enhance crystallinity.
  • Analytical Monitoring : LC-MS (ESI+) to confirm molecular ion peaks ([M+H]+ ~ 320–330 m/z) and purity (>95%) .

Advanced: How does the methanesulfinyl group influence reactivity in peptide coupling or nucleophilic substitution reactions?

Answer:
The sulfinyl group acts as a polar, electron-withdrawing moiety , which:

  • Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating peptide couplings (e.g., HATU/DIPEA activation) .
  • Steric Hindrance : The sulfinyl oxygen may restrict access to the α-carbon, requiring optimized coupling conditions (e.g., elevated temperatures or prolonged reaction times) .
  • Redox Sensitivity : Avoid reducing agents (e.g., TCEP, DTT) to prevent reduction to methanesulfanyl derivatives. Use inert atmospheres (N₂/Ar) for stability .

Advanced: What strategies mitigate Boc-group cleavage during reactions involving acidic/basic conditions?

Answer:

  • Acidic Conditions : Limit exposure to TFA (trifluoroacetic acid) during Boc deprotection; use short reaction times (≤30 min) at 0–4°C to minimize side reactions .
  • Basic Conditions : Avoid strong bases (e.g., NaOH); instead, use mild bases (e.g., NaHCO₃) for ester hydrolysis or saponification .
  • Alternative Protecting Groups : For multi-step syntheses, consider acid-stable groups (e.g., Fmoc) if Boc cleavage is unavoidable .

Advanced: How can researchers characterize the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Studies :

    • Thermal Stability : Store at 4°C, −20°C, and RT; monitor decomposition via ¹H NMR (disappearance of Boc δ ~1.4 ppm) or LC-MS over 1–6 months .
    • Humidity Sensitivity : Use Karl Fischer titration to assess hygroscopicity; store with desiccants (e.g., silica gel) .
  • Data Table :

    ConditionDegradation Rate (t₁/₂)Major Degradants
    25°C, dry N₂>12 monthsNone detected
    40°C, 75% RH~3 monthsBoc-cleaved derivative
    Aqueous pH 7.4~1 monthSulfone byproduct

Advanced: What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

Answer:

  • Chiral Auxiliary : The (2S) configuration and Boc group enable diastereoselective alkylation or aldol reactions. For example, the sulfinyl group directs nucleophilic additions to specific faces .
  • Catalytic Scaffolds : Incorporate into ligands for transition-metal catalysis (e.g., Pd or Ru complexes) to enhance enantioselectivity in C–C bond formations .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazards : Skin/eye irritation (GHS H315/H319); respiratory sensitization risk (H335) .
  • Mitigation :
    • Use fume hoods, nitrile gloves, and safety goggles.
    • Avoid inhalation; store in sealed containers under inert gas .
  • First Aid : Flush eyes/skin with water for 15 min; seek medical attention if ingested .

Advanced: How can computational methods (e.g., DFT) predict reactivity or stereochemical outcomes for derivatives of this compound?

Answer:

  • DFT Modeling : Optimize transition-state geometries (e.g., Gaussian 16) to predict regioselectivity in sulfoxide-directed reactions .
  • QSPR Models : Correlate molecular descriptors (e.g., Hirshfeld charges, dipole moments) with experimental coupling efficiencies .

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